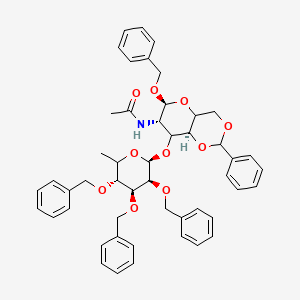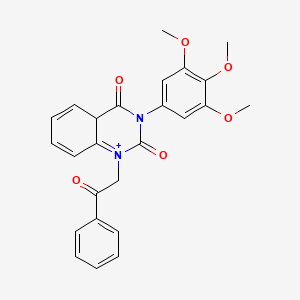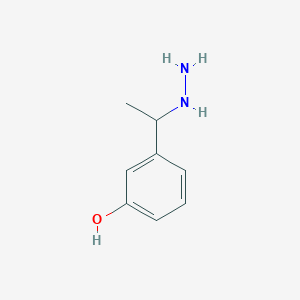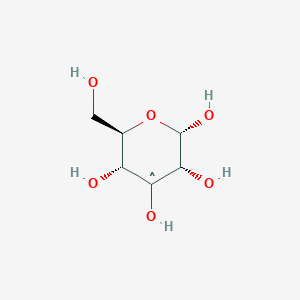
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its intricate structure, which includes multiple benzyl groups and a fucopyranosyl moiety. It is primarily used in scientific research, particularly in the fields of carbohydrate chemistry and glycobiology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside involves several steps:
Protection of Hydroxyl Groups: The starting material, typically a glucopyranoside, undergoes protection of its hydroxyl groups using benzyl groups.
Formation of Benzylidene Acetal: The protected glucopyranoside is then converted into its benzylidene acetal derivative.
Glycosylation: The key step involves glycosylation of the benzylidene acetal with 2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl bromide, catalyzed by halide ions.
Deprotection: The final step involves the removal of the benzyl and benzylidene protecting groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than commercial applications. The synthesis is typically carried out in specialized laboratories with controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate, which cleaves vicinal diols.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide and silver oxide in N,N-dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside is used in various scientific research applications:
Carbohydrate Chemistry: It serves as a model compound for studying glycosylation reactions and carbohydrate-protein interactions.
Glycobiology: The compound is used to investigate the roles of carbohydrates in biological processes, including cell-cell recognition and signaling.
Medicinal Chemistry: Researchers explore its potential as a building block for designing glycomimetic drugs.
Industrial Applications: Although limited, it can be used in the synthesis of complex oligosaccharides for various industrial applications.
Mecanismo De Acción
The mechanism of action of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily proteins and enzymes involved in carbohydrate metabolism. The compound can mimic natural carbohydrates, binding to carbohydrate-recognizing proteins and influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-Acetamido-3,6-di-O-benzyl-4-O-(6-O-(tert-butyldiphenylsilyl)-3,4-O-isopropylidene-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside .
- Methyl 2-O-benzyl-beta-D-galactopyranoside .
Uniqueness
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside is unique due to its specific combination of benzyl and fucopyranosyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in carbohydrate research and related fields.
Propiedades
Fórmula molecular |
C49H53NO10 |
|---|---|
Peso molecular |
815.9 g/mol |
Nombre IUPAC |
N-[(6S,7S,8aS)-8-[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C49H53NO10/c1-33-42(52-28-35-18-8-3-9-19-35)45(53-29-36-20-10-4-11-21-36)46(54-30-37-22-12-5-13-23-37)49(57-33)60-44-41(50-34(2)51)48(55-31-38-24-14-6-15-25-38)58-40-32-56-47(59-43(40)44)39-26-16-7-17-27-39/h3-27,33,40-49H,28-32H2,1-2H3,(H,50,51)/t33?,40?,41-,42+,43+,44?,45-,46-,47?,48-,49-/m0/s1 |
Clave InChI |
SFYRCMOBILUYAN-KGVJJITQSA-N |
SMILES isomérico |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@@H]([C@H](OC3[C@H]2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342581.png)

![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12342588.png)
![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342593.png)


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B12342610.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B12342623.png)
![N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide](/img/structure/B12342628.png)
![2-[4-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide](/img/structure/B12342629.png)



![2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12342656.png)
